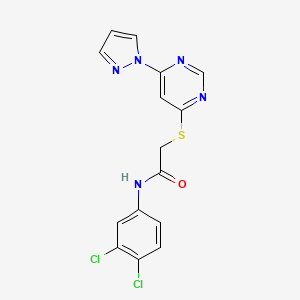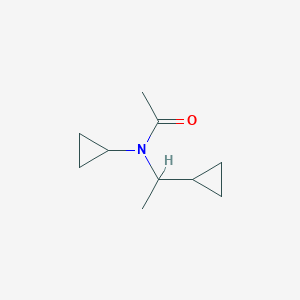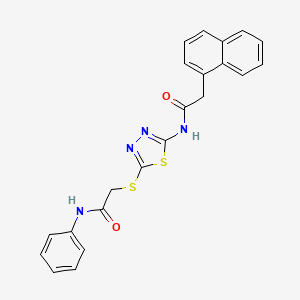
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffolds have been recognized for their broad range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory, and other pharmacological activities. The structure-activity relationship (SAR) studies of these compounds have attracted significant attention, leading to the development of various lead compounds for different therapeutic targets. Synthetic strategies for these derivatives have been explored extensively, demonstrating their versatility and potential in drug development (Cherukupalli et al., 2017).
Pyrrolobenzimidazoles in Cancer Treatment
Pyrrolobenzimidazoles, including azomitosene ring system derivatives, have shown promising design, chemistry, cytotoxicity, and antitumor activity. These compounds, particularly the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), exhibit unique mechanisms of action, such as DNA alkylation, cleavage upon reductive activation, and inhibition of topoisomerase II-mediated DNA relaxation. Their advantages over other antitumor agents highlight their potential as a new class of antitumor agents (Skibo, 1998).
Hybrid Catalysts in Pyrimidine Derivatives Synthesis
The synthesis of pyranopyrimidine derivatives, utilizing various hybrid catalysts, underscores the compounds' broad synthetic and medicinal applications. These catalysts facilitate the development of complex molecules, demonstrating the structural and functional diversity achievable with pyrimidine scaffolds. The applications span from medicinal chemistry to pharmaceutical industries, indicating their crucial role in lead molecule development (Parmar et al., 2023).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole moieties are integral to many biologically active compounds, serving as pharmacophores and synthons in organic synthesis. Their derivatives possess a wide array of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, providing a foundation for the design of new biological agents (Dar & Shamsuzzaman, 2015).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5OS/c16-11-3-2-10(6-12(11)17)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXQRJPHDVVWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2714754.png)
![6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2714755.png)

![3-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2714759.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2714765.png)
![Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2714766.png)
![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2714767.png)
![1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2714768.png)
![2-Amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714769.png)

![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)
![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2714774.png)